![molecular formula C20H18N4O6S2 B13958857 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French] CAS No. 37419-58-2](/img/structure/B13958857.png)
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline is a chemical compound with the molecular formula C10H14N4O4S. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline involves the reaction of theophylline with 2-thiophenecarboxylic acid and 2,3-dihydroxypropylamine. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using industrial-scale chromatography or crystallization techniques .
化学反应分析
Types of Reactions
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted theophylline derivatives.
科学研究应用
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.
作用机制
The mechanism of action of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and relaxation of smooth muscles. Additionally, it acts as an adenosine receptor antagonist, reducing bronchoconstriction and inflammation .
相似化合物的比较
Similar Compounds
Theophylline: A methylxanthine derivative used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine with similar bronchodilator effects.
Caffeine: Another methylxanthine with stimulant and bronchodilator properties.
Uniqueness
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline is unique due to its dual action as a bronchodilator and its ability to inhibit phosphodiesterase. This makes it more effective in treating respiratory conditions compared to other similar compounds .
属性
CAS 编号 |
37419-58-2 |
|---|---|
分子式 |
C20H18N4O6S2 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(thiophene-2-carbonyloxy)propyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H18N4O6S2/c1-22-16-15(17(25)23(2)20(22)28)24(11-21-16)9-12(30-19(27)14-6-4-8-32-14)10-29-18(26)13-5-3-7-31-13/h3-8,11-12H,9-10H2,1-2H3 |
InChI 键 |
IIEXVOUMGZOGQU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


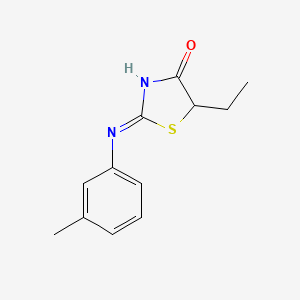

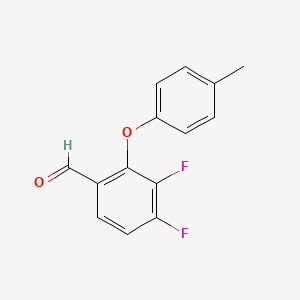


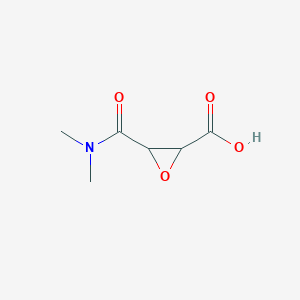
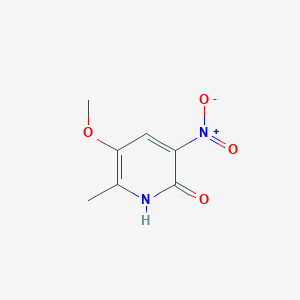
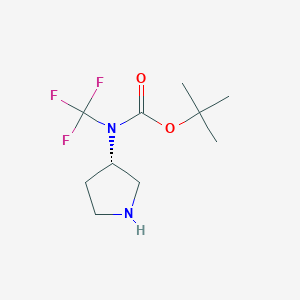
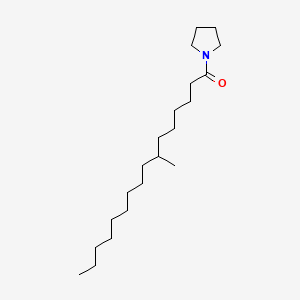
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
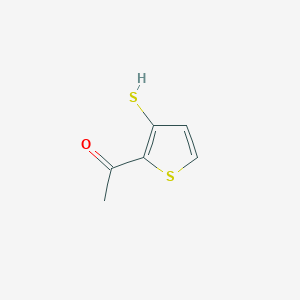
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
